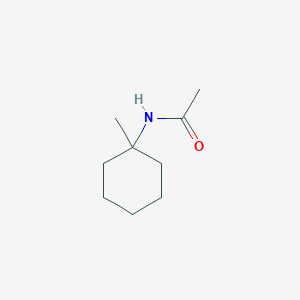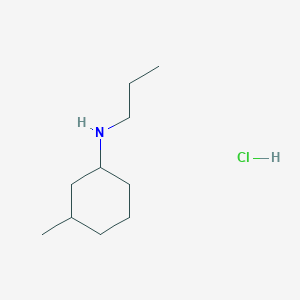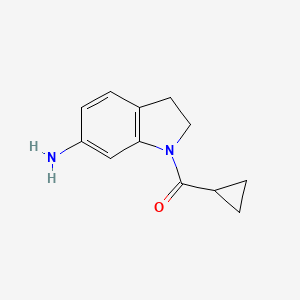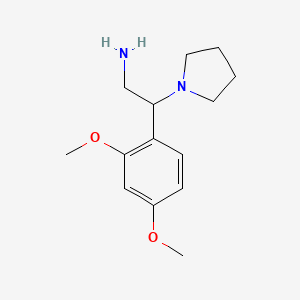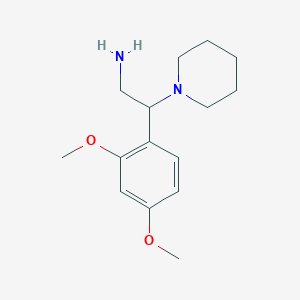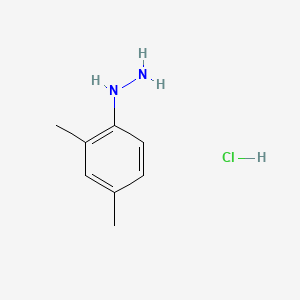
2,4-ジメチルフェニルヒドラジン塩酸塩
概要
説明
2,4-Dimethylphenylhydrazine hydrochloride is a hydrazine derivative with the molecular formula C8H13ClN2. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
科学的研究の応用
2,4-Dimethylphenylhydrazine hydrochloride is used in the synthesis of various compounds with significant scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is involved in the synthesis of bioactive molecules.
Medicine: It is used in the development of novel drugs, such as neurotrophic drugs like J147.
Industry: It is used in the production of dyes and pigments.
作用機序
Target of Action
2,4-Dimethylphenylhydrazine hydrochloride is a hydrazine derivative It has been used in the synthesis of j147, a novel neurotrophic drug . Neurotrophic drugs typically target neurons in the brain, promoting survival, development, and function .
Mode of Action
It is known to be a precursor in the synthesis of J147 and its precursor desmethyl-J147
Biochemical Pathways
Given its use in the synthesis of neurotrophic drugs, it may influence pathways related to neuronal survival and function .
Result of Action
As a precursor in the synthesis of the neurotrophic drug J147, it may contribute to the drug’s effects, which include promoting neuronal survival and function .
生化学分析
Biochemical Properties
2,4-Dimethylphenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in organic synthesis . The compound also interacts with various enzymes and proteins, influencing their activity. For example, it has been used in the synthesis of J147, a novel neurotrophic drug, indicating its potential interaction with neurotrophic factors and related proteins .
Cellular Effects
2,4-Dimethylphenylhydrazine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and enzyme activity . Additionally, it has been observed to have toxic effects on certain cell types, particularly at higher concentrations .
Molecular Mechanism
The molecular mechanism of 2,4-Dimethylphenylhydrazine hydrochloride involves its interaction with biomolecules, such as enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It forms hydrazones with aldehydes and ketones, which can influence the activity of enzymes involved in these reactions . Additionally, 2,4-Dimethylphenylhydrazine hydrochloride can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethylphenylhydrazine hydrochloride can change over time. The compound is hygroscopic and can degrade when exposed to moisture, leading to a decrease in its activity . Long-term studies have shown that the compound’s stability can be affected by storage conditions, and its effects on cellular function may diminish over time . In vitro and in vivo studies have also indicated that prolonged exposure to the compound can lead to cumulative toxic effects on cells .
Dosage Effects in Animal Models
The effects of 2,4-Dimethylphenylhydrazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and enhancement of cognitive function . At higher doses, it can cause toxic effects, including damage to the respiratory system and other organs . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
2,4-Dimethylphenylhydrazine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels in cells . The compound’s interaction with enzymes involved in the formation of hydrazones and oximes is particularly noteworthy, as these reactions are crucial in organic synthesis and biochemical research .
Transport and Distribution
Within cells and tissues, 2,4-Dimethylphenylhydrazine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as its hygroscopic nature and stability .
Subcellular Localization
The subcellular localization of 2,4-Dimethylphenylhydrazine hydrochloride can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dimethylphenylhydrazine hydrochloride can be synthesized from 2,4-dimethylaniline. The process involves the diazotization of 2,4-dimethylaniline followed by reduction with hydrazine hydrate. The reaction is typically carried out in an acidic medium, such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for 2,4-Dimethylphenylhydrazine hydrochloride involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
2,4-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines.
類似化合物との比較
Similar Compounds
- Phenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 3,4-Dimethylphenylhydrazine hydrochloride
Uniqueness
2,4-Dimethylphenylhydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds .
特性
IUPAC Name |
(2,4-dimethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)7(2)5-6;/h3-5,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGXGLXFBMIVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975894 | |
| Record name | (2,4-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60480-83-3 | |
| Record name | (2,4-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethylphenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dimethylphenylhydrazine hydrochloride in the synthesis of pyrazole derivatives?
A1: 2,4-Dimethylphenylhydrazine hydrochloride acts as a nucleophile in the synthesis of substituted pyrazoles. [] It reacts with chalcones, which are α,β-unsaturated ketones, via a cyclocondensation reaction. This reaction is catalyzed by hydrochloric acid and leads to the formation of the pyrazole ring structure. [] Essentially, the 2,4-Dimethylphenylhydrazine hydrochloride provides the nitrogen atoms and part of the carbon skeleton that make up the final pyrazole ring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


